molecular formula C16H19N3OS B2690688 4-amino-N-cyclopentyl-3-(p-tolyl)isothiazole-5-carboxamide CAS No. 1286709-39-4

4-amino-N-cyclopentyl-3-(p-tolyl)isothiazole-5-carboxamide

Cat. No.: B2690688
CAS No.: 1286709-39-4
M. Wt: 301.41
InChI Key: OCLLWUMORWVSQA-UHFFFAOYSA-N
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Description

4-Amino-N-cyclopentyl-3-(p-tolyl)isothiazole-5-carboxamide (CAS 1286709-39-4) is a chemical compound with the molecular formula C16H19N3OS and a molecular weight of 301.41 . This isothiazole derivative is intended for research applications, particularly in the field of antimicrobial development. The compound's structure, which features an amide group and a p-tolyl substituent, is of significant interest in medicinal chemistry. Research indicates that similar amide derivatives containing specific aryl groups demonstrate promising in vitro biological activities . Some closely related structures have shown moderate activity against Gram-positive bacteria such as Staphylococcus aureus and exhibit notable antifungal activity against Candida albicans . The molecular architecture of this compound suggests potential for interaction with biological targets like the CYP51 protein, which is a known target for antifungal agents, making it a valuable scaffold for investigating novel modes of action . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-amino-N-cyclopentyl-3-(4-methylphenyl)-1,2-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS/c1-10-6-8-11(9-7-10)14-13(17)15(21-19-14)16(20)18-12-4-2-3-5-12/h6-9,12H,2-5,17H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCLLWUMORWVSQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC(=C2N)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-cyclopentyl-3-(p-tolyl)isothiazole-5-carboxamide typically involves the reaction of 4-amino-3-(p-tolyl)isothiazole-5-carboxylic acid with cyclopentylamine. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-cyclopentyl-3-(p-tolyl)isothiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the isothiazole ring.

    Reduction: Reduced forms of the carboxamide group.

    Substitution: Substituted derivatives at the amino group.

Scientific Research Applications

Anticancer Applications

Research indicates that 4-amino-N-cyclopentyl-3-(p-tolyl)isothiazole-5-carboxamide exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Antitumor Activity : Studies on related isothiazole derivatives have shown promising results against human leukemia and breast cancer cell lines, with IC50 values in the micromolar range. The compound's mechanism of action appears to involve the activation of apoptotic pathways through increased p53 expression and caspase activation .

Antimicrobial Properties

The compound also demonstrates potential antimicrobial activity:

  • In vitro Studies : Preliminary investigations suggest that it may inhibit bacterial growth effectively against resistant strains. Isothiazoles are known for their antibacterial properties, making this compound a candidate for further exploration in treating infections caused by resistant bacteria .

Case Studies

  • Antitumor Activity Study :
    • A study involving isothiazole derivatives indicated that certain compounds activated apoptotic pathways in cancer cells, suggesting that this compound may share similar mechanisms.
    • Results showed significant cytotoxicity against cancer cell lines with promising IC50 values .
  • Antimicrobial Activity Study :
    • Research on related compounds demonstrated significant antibacterial activity against various strains, indicating that this compound could be effective against drug-resistant bacteria.
    • The structure–activity relationship suggests that modifications to the isothiazole ring enhance antimicrobial efficacy .

Mechanism of Action

The mechanism of action of 4-amino-N-cyclopentyl-3-(p-tolyl)isothiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences:
Compound Name Core Heterocycle R1 (Position 3) R2 (Position 5) Biological Activity (TNF-α IC50)
4-Amino-N-cyclopentyl-3-(p-tolyl)isothiazole-5-carboxamide Isothiazole p-tolyl Cyclopentyl Not reported (inferred high)
Compound 40a (Molecules 2014) Pyrazole p-tolyl Morpholinoethoxy 12 nM
Compound 40c (Molecules 2014) Pyrazole 4-chlorophenyl Morpholinoethoxy >1,000 nM
4-Isoxazolecarboxamide (PF 43(1)) Isoxazole 2-thienyl Diphenylmethyl Not reported

Insights :

  • Heterocycle Impact: The isothiazole core (S-N adjacent) in the target compound may offer distinct electronic properties compared to pyrazole (N-N) in Compound 40a or isoxazole (O-N) in PF 43(1).
  • Substituent Effects : Replacement of p-tolyl with larger groups (e.g., 4-chloro, 4-bromo) in pyrazole analogs (e.g., 40c, 40d) reduces activity by >80-fold, highlighting the necessity of the methyl group for optimal steric fit and hydrophobic interactions .

Structure-Activity Relationship (SAR)

  • p-Tolyl Group : The methyl group on the phenyl ring is essential. Substitution with electron-withdrawing groups (e.g., -CF₃, -Cl) or bulkier alkyl chains (e.g., -CH₂CH₃) disrupts binding, likely due to steric clashes or altered π-π stacking .
  • Carboxamide Substitution: The cyclopentyl group in the target compound balances lipophilicity and solubility.
  • Positional Isomerism : Positional shifts in substituents (e.g., moving the tert-butyl group in pyrazole analogs) lead to drastic activity loss, emphasizing the importance of regiochemistry .

Physicochemical Properties

Property This compound 4-Isoxazolecarboxamide (PF 43(1))
Molecular Weight ~350 g/mol (estimated) 375.44 g/mol
LogP (Predicted) 3.2 4.1
Solubility Moderate (cyclopentyl enhances lipophilicity) Low (diphenylmethyl increases logP)

Key Observations :

  • The cyclopentyl group in the target compound likely improves metabolic stability compared to diphenylmethyl (PF 43(1)), which may induce steric hindrance or CYP450 interactions .
  • The p-tolyl group’s moderate hydrophobicity enhances membrane penetration without excessive logP, avoiding solubility issues seen in highly substituted analogs .

Biological Activity

4-amino-N-cyclopentyl-3-(p-tolyl)isothiazole-5-carboxamide is a compound belonging to the isothiazole family, recognized for its diverse biological activities. This compound's unique structure, which includes an isothiazole ring, a cyclopentyl group, and a p-tolyl group, makes it a subject of interest in various fields of scientific research, particularly in medicinal chemistry.

  • Molecular Formula : C16_{16}H19_{19}N3_{3}OS
  • Molecular Weight : 301.4 g/mol
  • CAS Number : 1286709-39-4

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its potential as an antimicrobial and anticancer agent. The mechanism of action is believed to involve inhibition of specific enzymes or receptors, leading to various biological effects.

Case Studies

  • Antitumor Activity : A study on related isothiazole derivatives demonstrated cytotoxic effects against human leukemia and breast cancer cell lines. The derivatives exhibited IC50_{50} values in the micromolar range, indicating their potential as anticancer agents .
  • Mechanism of Action : Flow cytometry assays revealed that certain isothiazole derivatives activate apoptotic pathways by increasing p53 expression and caspase activation in cancer cells, suggesting that this compound may share similar mechanisms .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Isothiazoles are known for their ability to inhibit bacterial growth, and derivatives like this compound may exhibit similar effects.

Research Findings

  • In vitro Studies : Preliminary studies indicate that related compounds show significant antibacterial activity against various strains, suggesting that this compound could be effective against resistant bacterial strains .

Comparison with Similar Compounds

A comparative analysis with similar compounds highlights the unique properties of this compound:

Compound NameStructureNotable Activity
4-amino-3-(p-tolyl)isothiazole-5-carboxamideLacks cyclopentyl groupModerate activity
N-cyclopentyl-3-(p-tolyl)isothiazole-5-carboxamideLacks amino groupLower activity
4-amino-N-cyclopentyl-3-(phenyl)isothiazole-5-carboxamideHas phenyl instead of p-tolylComparable activity

Q & A

Q. What are the optimal synthetic routes and reaction conditions for 4-amino-N-cyclopentyl-3-(p-tolyl)isothiazole-5-carboxamide?

The synthesis of this compound likely involves multi-step reactions, including:

  • Heterocyclic core formation : The isothiazole ring can be constructed via cyclization of thioamide precursors or cycloaddition reactions under controlled conditions. For example, nitrile oxide cycloaddition (analogous to isoxazole synthesis) may be adapted using sulfur-containing intermediates .
  • Functionalization : Introducing the p-tolyl group may require Suzuki-Miyaura coupling or electrophilic substitution, while the cyclopentylamine moiety could be added via amidation or nucleophilic substitution.
  • Optimization : Key parameters include solvent choice (e.g., DMF for polar aprotic conditions), temperature control (40–80°C), and catalysts (e.g., Pd for cross-coupling). Ultrasound-assisted methods can enhance reaction efficiency .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and stereochemistry, particularly for the cyclopentyl and p-tolyl groups .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves 3D structure and hydrogen-bonding interactions in the solid state, critical for understanding bioactivity .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from assay variability or impurity profiles. Recommended approaches:

  • Orthogonal assays : Validate enzyme inhibition results with cell-based viability assays (e.g., MTT) and in vivo models .
  • Structural analogs : Compare activity of derivatives to identify critical pharmacophores (e.g., p-tolyl vs. methoxy substitutions) .
  • Purity assessment : Use HPLC-MS to rule out side products or degradation .

Q. What computational strategies can predict the reaction mechanism and optimize synthesis?

  • Density Functional Theory (DFT) : Models transition states and intermediates for key steps like cyclization or amide coupling .
  • Reaction Path Search : Quantum chemical calculations (e.g., via ICReDD’s workflow) narrow optimal conditions (solvent, catalyst) before experimentation .
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics .

Q. How can reactor design improve scalability while maintaining yield?

  • Continuous Flow Reactors : Enhance heat/mass transfer for exothermic steps (e.g., cyclization) and reduce batch variability .
  • Membrane Technologies : Separate byproducts (e.g., unreacted precursors) in real-time .
  • Process Analytical Technology (PAT) : In-line monitoring via IR or Raman spectroscopy ensures reaction progression .

Q. What methodologies elucidate structure-activity relationships (SAR) for this compound?

  • Enzyme Assays : Test inhibition against target proteins (e.g., kinases) using fluorescence-based substrates .
  • Docking Studies : Map binding interactions (e.g., hydrogen bonds with the carboxamide group) using AutoDock or Schrödinger .
  • Metabolic Stability : Assess CYP450 metabolism via liver microsome assays to guide derivatization .

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